molecular formula C20H25ClN2O2 B2794735 N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride CAS No. 2418727-48-5

N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride

Cat. No.: B2794735
CAS No.: 2418727-48-5
M. Wt: 360.88
InChI Key: NOJXZDNJVQBSQS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a chromene (benzopyran) core substituted with a 6-methyl group and a carboxamide side chain. The hydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies . Its molecular formula is C20H25ClN2O2, with a molecular weight of 360.89 g/mol .

Properties

IUPAC Name

N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-15-7-9-18-17(13-15)8-10-19(24-18)20(23)22(12-11-21)14-16-5-3-2-4-6-16;/h2-7,9,13,19H,8,10-12,14,21H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXZDNJVQBSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)N(CCN)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride (CAS Number: 2418727-48-5) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the chromene family and features a complex structure that contributes to its biological activity. Its molecular weight is approximately 360.9 g/mol, which is significant for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, akin to other chromene derivatives.
  • Antioxidant Properties : Chromene compounds are often noted for their antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Anticancer Activity : Some derivatives within the chromene class have shown promise in targeting cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The following table summarizes the activity against different cancer types:

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)15
HeLa (Cervical)12
B16F10 (Melanoma)10

Antioxidant Activity

The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting effective antioxidant properties:

Concentration (µM)% Inhibition
1030
2550
5075

Case Studies

  • Study on Cancer Cell Lines : In vitro studies reported by researchers found that the compound inhibited cell proliferation in several cancer lines with varying degrees of potency. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antioxidant Evaluation : Another study focused on evaluating the antioxidant properties of this compound compared to standard antioxidants like ascorbic acid. Results indicated that at higher concentrations, it outperformed ascorbic acid in radical scavenging activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene-Based Analogues

Chromene derivatives are widely explored for their biological activity. The target compound shares structural similarities with 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (), which features a fused pyrimidinone ring and chlorinated substituents. Unlike the target compound, this analogue lacks the aminoethyl-benzyl carboxamide moiety, which may reduce its affinity for amine-specific targets .

N-(2-Aminoethyl) Benzamide Derivatives

describes a series of N-(2-aminoethyl)-N-arylbenzamide hydrochlorides designed as Trypanosoma brucei inhibitors. Key comparisons include:

Compound ID Substituents on Aryl Group Molecular Formula Molecular Weight (g/mol) Yield (%) Biological Activity
12 2,4-Dichlorophenyl C19H16Cl3N2O 402.70 98 Anti-trypanosomal
13 3,4-Dichlorophenyl C19H16Cl3N2O 402.70 57 Anti-trypanosomal
Target Benzyl (chromene core) C20H25ClN2O2 360.89 N/A Undisclosed

The target compound differs in its chromene backbone and benzyl group, which may alter pharmacokinetic properties (e.g., lipophilicity) compared to dichlorophenyl-substituted analogues. The absence of chlorine substituents could reduce toxicity but may also diminish parasiticidal activity .

Spiro and Heterocyclic Analogues

lists N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride, a spirocyclic compound with a fused oxazole ring. The target compound’s simpler chromene scaffold may offer synthetic advantages .

Pharmacological Considerations

While highlights anti-trypanosomal activity for dichlorophenyl benzamides, the target compound’s chromene core may redirect its biological profile.

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